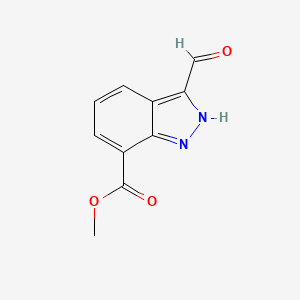

Methyl 3-formyl-1H-indazole-7-carboxylate

Description

Methyl 3-formyl-1H-indazole-7-carboxylate (CAS: 898747-28-9, molecular formula: C₁₀H₈N₂O₃) is a heterocyclic compound featuring an indazole core substituted with a formyl group at position 3 and a methyl ester at position 5. It is utilized in pharmaceutical and organic synthesis as a versatile intermediate due to its reactive aldehyde and ester functionalities . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica and BLD Pharm Ltd. .

Properties

IUPAC Name |

methyl 3-formyl-2H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPVQYHYAQLCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Methyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Key structural analogs differ in substituent groups, heterocyclic cores, or ester moieties. Below is a systematic comparison:

Table 1: Structural and Molecular Comparisons

Biological Activity

Methyl 3-formyl-1H-indazole-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article summarizes its biochemical properties, mechanisms of action, and relevant research findings.

This compound has a molecular weight of 204.18 g/mol and exhibits a LogP value of 1.02, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

Target Interactions

The compound acts primarily through interactions with various kinases, which are pivotal in signaling pathways that regulate cell proliferation, survival, and apoptosis. Indazole derivatives have been shown to inhibit these kinases, suggesting their potential as therapeutic agents against cancer.

Biochemical Pathways

This compound modulates several key cellular processes:

- Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines.

- Apoptosis Induction : The compound has been shown to promote apoptosis by altering the expression of proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth:

- K562 Cell Line : Exhibited an IC50 value of approximately 5.15 µM, showing selectivity against normal cells (HEK-293) with an IC50 of 33.2 µM .

Cellular Effects

The compound influences various cellular functions:

- Gene Expression : It modulates the expression of genes involved in cell growth and apoptosis.

- Metabolic Changes : Alters cellular metabolism by interacting with key metabolic pathways.

Case Studies

- In Vitro Studies : A study assessed the antiproliferative effects on K562 leukemia cells. Treatment with varying concentrations led to increased apoptosis rates (up to 37.72% at higher doses) and significant changes in apoptosis-related protein expression .

- Comparative Analysis : A comparative study involving other indazole derivatives showed that this compound had superior activity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin, which had an IC50 of 0.3 µM .

Summary of Findings

| Parameter | Value |

|---|---|

| Molecular Weight | 204.18 g/mol |

| LogP | 1.02 |

| K562 IC50 | 5.15 µM |

| HEK-293 IC50 | 33.2 µM |

| Apoptosis Rate | Up to 37.72% (at high doses) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.